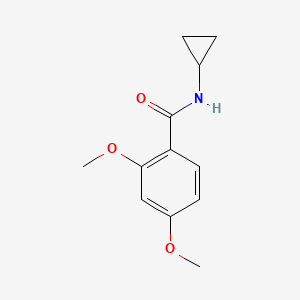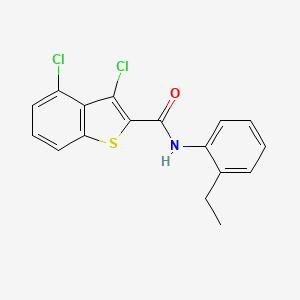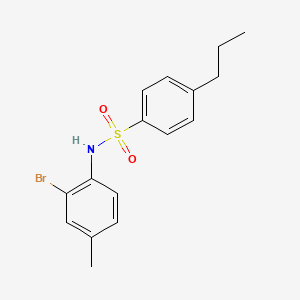![molecular formula C18H22N2O B10974903 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B10974903.png)
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea is an organic compound with the molecular formula C18H22N2O It is characterized by the presence of two aromatic rings substituted with methyl groups and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea typically involves the reaction of 1-(2,4-dimethylphenyl)ethanone with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea linkage to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)ethanone: A precursor in the synthesis of the target compound.
4-Methylphenyl isocyanate: Another precursor used in the synthesis.
1-(2,4-Dimethylphenyl)-3-(2-ethyl-6-methylphenyl)urea: A structurally similar compound with different substituents on the aromatic rings.
Uniqueness: 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea is unique due to its specific substitution pattern and the presence of a urea linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[1-(2,4-dimethylphenyl)ethyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C18H22N2O/c1-12-5-8-16(9-6-12)20-18(21)19-15(4)17-10-7-13(2)11-14(17)3/h5-11,15H,1-4H3,(H2,19,20,21) |
InChI Key |
LZGKZUZLEUZCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974845.png)
![3,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10974850.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10974860.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974861.png)
![N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974865.png)
![2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974871.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10974874.png)


![2-[[4-(Carboxymethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10974888.png)
![2-[(3-Fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974899.png)
